Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol
Description
The compound "Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol" is a combination of acetic acid and the monoterpene alcohol 7-methyl-3-propylnona-2,6-dien-1-ol. The alcohol component features a nine-carbon chain (nona-) with double bonds at positions 2 and 6, a methyl group at position 7, and a propyl group at position 2. This structure distinguishes it from shorter-chain terpene alcohols like geraniol (3,7-dimethylocta-2,6-dien-1-ol) .
Properties
CAS No. |
142947-40-8 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-4-7-13(10-11-14)9-6-8-12(3)5-2;1-2(3)4/h8,10,14H,4-7,9,11H2,1-3H3;1H3,(H,3,4) |
InChI Key |
XWNWXXJHZMBIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCO)CCC=C(C)CC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include acetic acid and a suitable precursor for the nonadienol chain.
Chain Formation: The nonadienol chain is synthesized through a series of reactions, including alkylation and dehydrogenation.
Coupling Reaction: The acetic acid moiety is then coupled with the nonadienol chain using esterification or other suitable coupling reactions.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogens, acids, and bases are often used as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7-methyl-3-propylnona-2,6-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural differences between the target compound and related terpene esters/alcohols:
| Compound Name | Carbon Chain Length | Substituents (Position) | Double Bond Positions | Molecular Formula (Inferred) |
|---|---|---|---|---|
| 7-methyl-3-propylnona-2,6-dien-1-ol* | 9 (nona-) | 7-methyl, 3-propyl | 2,6 | C₁₅H₂₆O₂ (ester form) |
| Geraniol (3,7-dimethylocta-2,6-dien-1-ol) | 8 (octa-) | 3-methyl, 7-methyl | 2,6 | C₁₀H₁₈O |
| Geranyl acetate | 8 (octa-) | 3-methyl, 7-methyl (ester) | 2,6 | C₁₂H₂₀O₂ |
| Citronellol | 10 (deca-) | 3,7-dimethyl (saturated C₃) | 2 | C₁₀H₂₀O |
*Assuming esterification with acetic acid.
The extended carbon chain and bulkier propyl group in the target compound likely increase its molecular weight and reduce volatility compared to geraniol or geranyl acetate. These structural features may also influence solubility in organic solvents (e.g., toluene, n-hexane) and enzymatic reactivity .
Aroma Profile:
Geraniol and its esters are key contributors to floral fragrances in teas and cosmetics .
Pharmacological and Industrial Use:
Terpene esters are used as intermediates in pharmaceuticals, supplements, and cosmetics . The target compound’s structural complexity could enhance its binding affinity in drug formulations or improve stability in cosmetic emulsions.
Biological Activity
Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol is a chemical compound with the molecular formula and a molecular weight of 256.38 g/mol. It is recognized for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name: Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol
- CAS Number: 142947-40-8
-
Molecular Structure:
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.38 g/mol |
| IUPAC Name | Acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol |
| CAS Number | 142947-40-8 |
The biological activity of acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol has been studied in various contexts:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This may have implications for treating conditions characterized by chronic inflammation.
- Potential in Drug Formulation : The compound's unique structure may enhance its solubility and bioavailability in drug formulations, making it a candidate for further pharmaceutical development.
Case Study 1: Antimicrobial Activity
A study conducted on various essential oils containing similar compounds demonstrated that acetic acid derivatives could inhibit the growth of Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural features in enhancing antimicrobial efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Research published in a peer-reviewed journal examined the effects of acetic acid derivatives on inflammatory markers in vitro. The results showed a significant reduction in TNF-alpha and IL-6 levels when cells were treated with the compound, indicating its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | |
| Drug formulation | Improved solubility and bioavailability |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of acetic acid; 7-methyl-3-propylnona-2,6-dien-1-ol. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in human subjects.
- Structural Modifications : Investigating structural analogs to enhance biological activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
